molecular formula C10H17ClN4O B3238806 (S)-N-Ethyl-2-(pyrrolidin-3-yloxy)pyrimidin-4-amine hydrochloride CAS No. 1417789-16-2

(S)-N-Ethyl-2-(pyrrolidin-3-yloxy)pyrimidin-4-amine hydrochloride

Cat. No.: B3238806
CAS No.: 1417789-16-2
M. Wt: 244.72 g/mol
InChI Key: XWHXCFSVIXTMJI-QRPNPIFTSA-N
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Description

(S)-N-Ethyl-2-(pyrrolidin-3-yloxy)pyrimidin-4-amine hydrochloride is a chiral pyrimidine derivative featuring a pyrrolidine ring connected via an oxygen linker and an ethyl substituent on the amine group. Its molecular formula is C₁₁H₁₉ClN₄O, with a molecular weight of 258.75 g/mol (CAS: 1417793-83-9) . This compound is primarily utilized in research settings, though commercial availability has been discontinued .

Properties

IUPAC Name

N-ethyl-2-[(3S)-pyrrolidin-3-yl]oxypyrimidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O.ClH/c1-2-12-9-4-6-13-10(14-9)15-8-3-5-11-7-8;/h4,6,8,11H,2-3,5,7H2,1H3,(H,12,13,14);1H/t8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWHXCFSVIXTMJI-QRPNPIFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC=C1)OC2CCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC1=NC(=NC=C1)O[C@H]2CCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1417789-16-2
Record name 4-Pyrimidinamine, N-ethyl-2-[(3S)-3-pyrrolidinyloxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1417789-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-Ethyl-2-(pyrrolidin-3-yloxy)pyrimidin-4-amine hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with the pyrimidine core.

    Ethylation and Amination:

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of (S)-N-Ethyl-2-(pyrrolidin-3-yloxy)pyrimidin-4-amine hydrochloride may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-N-Ethyl-2-(pyrrolidin-3-yloxy)pyrimidin-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce any carbonyl groups present in the structure.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace existing substituents.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the pyrrolidine ring or the ethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), dichloromethane (DCM).

    Hydrolysis: Hydrochloric acid, sodium hydroxide, water.

Major Products Formed

    Oxidation: N-oxides of the pyrimidine ring.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted pyrimidine derivatives with new functional groups.

    Hydrolysis: Cleaved fragments of the original compound.

Scientific Research Applications

(S)-N-Ethyl-2-(pyrrolidin-3-yloxy)pyrimidin-4-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-N-Ethyl-2-(pyrrolidin-3-yloxy)pyrimidin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Pyrimidine Derivatives

The target compound’s structural analogs differ in substituents, stereochemistry, and salt forms, influencing their physicochemical and biological properties. Key examples include:

Table 1: Structural and Physicochemical Comparisons
Compound Name & CAS Core Structure Substituents/Linkers Salt Form Molecular Weight (g/mol) Key Features
Target Compound (1417793-83-9) Pyrimidin-4-amine (S)-Pyrrolidin-3-yloxy, N-Ethyl Hydrochloride 258.75 Oxygen linker, chiral center
N-Ethyl-2-(pyrrolidin-3-ylmethoxy)pyrimidin-4-amine HCl Pyrimidin-4-amine (S)-Pyrrolidin-3-ylmethoxy , N-Ethyl Hydrochloride 258.75 Methoxy linker (vs. oxy)
(S)-N-(Pyrrolidin-3-yl)pyrimidin-4-amine diHCl (1389310-07-9) Pyrimidin-4-amine Pyrrolidin-3-yl (direct), No ethyl Dihydrochloride 236.14* Simplified structure, di-salt
N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine diHCl Pyrimidin-4-amine Trifluoromethyl on pyrimidine, R-config. Dihydrochloride 320.11 (est.) Electron-withdrawing substituent

*Molecular weight calculated from formula C₉H₁₃N₃·2HCl .

Key Observations :

  • Linker Modifications : The methoxy linker in the analog (Table 1, Row 2) introduces a methylene group, reducing rotational freedom compared to the oxygen linker in the target compound. This may affect binding pocket interactions in receptor targets .
  • Salt Forms : Dihydrochloride salts (e.g., CAS 1389310-07-9) typically exhibit higher aqueous solubility than hydrochloride salts, which could influence bioavailability .
  • Substituent Effects : The trifluoromethyl group in the dihydrochloride analog (CAS 54-PC403092) enhances metabolic stability due to its electron-withdrawing nature but increases molecular weight and lipophilicity .

Stereochemical and Isomeric Comparisons

Stereochemistry significantly impacts biological activity. lists enantiomers of pyrrolidine-containing pyrimidines:

  • (S)-N-(Pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride (CAS 1389310-07-9) vs. (R)-isomer (CAS 1448850-68-7): Both share a similarity score of 0.96 with the target compound but lack the ethyl group and oxygen linker. The (S)-configuration in the target compound may confer superior target affinity compared to the (R)-isomer in chiral environments .

Heterocyclic Core Modifications

Compounds with alternative heterocyclic cores () highlight divergent pharmacological profiles:

  • Pyrazolo[3,4-d]pyrimidin-4-amine trihydrochloride (): The fused pyrazole ring increases planarity, which may improve DNA intercalation but reduce solubility .

Biological Activity

(S)-N-Ethyl-2-(pyrrolidin-3-yloxy)pyrimidin-4-amine hydrochloride, with the CAS number 1417789-16-2, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C10H17ClN4O
  • Molecular Weight: 244.72 g/mol
  • Structure: The compound features a pyrimidine ring substituted with an ethyl group and a pyrrolidine moiety, contributing to its biological activity.

Research indicates that (S)-N-Ethyl-2-(pyrrolidin-3-yloxy)pyrimidin-4-amine hydrochloride may exert its effects through several mechanisms:

  • Inhibition of Kinases: Preliminary studies suggest that this compound may inhibit specific kinases involved in cellular signaling pathways, potentially impacting cell proliferation and survival.
  • Antiviral Activity: The compound has been investigated for its antiviral properties, particularly against viruses that rely on specific cellular pathways for replication. Inhibitory effects on viral replication have been noted in laboratory settings .
  • Cytotoxic Effects: In vitro studies have demonstrated cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent. The compound has shown promising results in inducing apoptosis in tumor cells .

Antiviral Efficacy

A notable study explored the antiviral efficacy of (S)-N-Ethyl-2-(pyrrolidin-3-yloxy)pyrimidin-4-amine hydrochloride against Dengue virus. The compound was found to inhibit the activity of AAK1 kinase, which is crucial for the virus's lifecycle. In monocyte-derived dendritic cells (MDDCs), treatment with this compound resulted in a significant reduction in viral load .

Anticancer Activity

In a study assessing the cytotoxic effects of various pyrimidine derivatives, (S)-N-Ethyl-2-(pyrrolidin-3-yloxy)pyrimidin-4-amine hydrochloride was highlighted for its ability to induce apoptosis in FaDu hypopharyngeal tumor cells. The compound exhibited a better cytotoxic profile compared to standard chemotherapeutics like bleomycin .

Data Table: Biological Activity Summary

Activity Cell Line/Model IC50 Value Mechanism
AntiviralMDDCs against Dengue VirusNot specifiedAAK1 inhibition
CytotoxicityFaDu Hypopharyngeal TumorBetter than 10 µMInduction of apoptosis
Kinase InhibitionVariousNot specifiedTargeting kinase pathways

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (S)-N-Ethyl-2-(pyrrolidin-3-yloxy)pyrimidin-4-amine hydrochloride, and how can intermediates be characterized?

  • Methodology : The synthesis typically involves coupling a pyrimidine core with a chiral pyrrolidine moiety. For example, (S)-6-(pyrrolidin-3-yloxy)pyrimidin-4-amine hydrochloride (a related compound) is synthesized using tert-butyloxycarbonyl (Boc)-protected pyrrolidine intermediates, followed by deprotection and salt formation . Key steps include:

  • Nucleophilic substitution at the pyrimidine C2 position with (S)-pyrrolidin-3-ol.
  • Ethylamine introduction via Buchwald-Hartwig coupling or reductive amination.
  • Final hydrochloride salt formation via acid treatment.
    • Intermediate Characterization : Use 1H^1H NMR to confirm regioselectivity (e.g., δ 2.59 ppm for methyl groups in ethylamine) and chiral HPLC to verify enantiomeric purity (>95% ee) .

Q. How can 1H^1H and 13C^{13}C NMR spectroscopy confirm the structure of this compound?

  • Key Spectral Assignments :

  • Pyrimidine Ring : Look for aromatic protons at δ 8.93 ppm (C5-H, s) and δ 7.85 ppm (C6-H, d, J=8.7HzJ = 8.7 \, \text{Hz}) .
  • Pyrrolidine Moiety : Methine protons adjacent to oxygen (C3-H) appear at δ 3.92 ppm (m), while methylene protons (C2/C4-H) resonate at δ 2.5–3.0 ppm .
  • Ethyl Group : N-Ethyl protons show a triplet at δ 1.2–1.5 ppm (CH3_3) and a quartet at δ 3.0–3.5 ppm (CH2_2) .
    • Validation : Compare experimental shifts with computational predictions (e.g., DFT) or literature data for analogous compounds .

Q. What safety protocols are critical during the handling of this compound?

  • Hazard Mitigation :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and neutralize with dilute HCl before disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield (>80%) for this compound?

  • Factors Affecting Yield :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of pyrrolidine-3-ol .
  • Catalyst Screening : Pd(OAc)2_2/Xantphos for coupling reactions reduces side products .
  • Temperature Control : Maintain 60–80°C during amination to balance reactivity and decomposition .
    • Case Study : A related pyrazolo[3,4-d]pyrimidine achieved 84% yield using DMF at 70°C with Pd catalysis .

Q. How do logP values influence the solubility and bioavailability of this compound?

  • Calculation Methods :

  • Experimental : Determine logP via shake-flask method (partitioning between octanol/water) .
  • Computational : Use software like MarvinSketch (ChemAxon) or Molinspiration.
    • Implications : A logP of ~1.5 (predicted for this compound) suggests moderate hydrophilicity, suitable for oral bioavailability. Adjust via substituent modification (e.g., adding polar groups) .

Q. What strategies ensure enantiomeric purity during chiral synthesis?

  • Approaches :

  • Chiral Auxiliaries : Use (S)-Boc-pyrrolidine-3-ol to control stereochemistry .
  • Kinetic Resolution : Enzymatic methods (e.g., lipases) can separate diastereomers .
  • Analytical Validation : Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) confirms >99% ee .

Q. How can contradictory NMR data in literature be resolved for structural assignments?

  • Root Causes :

  • Solvent Effects : DMSO-d6_6 vs. CDCl3_3 shifts protons by 0.1–0.5 ppm .
  • Concentration : High concentrations (>100 mM) cause aggregation, broadening peaks.
    • Resolution :
  • Perform 2D NMR (COSY, HSQC) to unambiguously assign protons and carbons .
  • Compare with X-ray crystallography data if available .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-N-Ethyl-2-(pyrrolidin-3-yloxy)pyrimidin-4-amine hydrochloride
Reactant of Route 2
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(S)-N-Ethyl-2-(pyrrolidin-3-yloxy)pyrimidin-4-amine hydrochloride

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